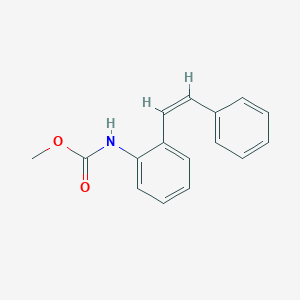

Methyl (Z)-(2-styrylphenyl)carbamate

Description

Systematic Nomenclature and IUPAC Conventions

The systematic name methyl (Z)-(2-styrylphenyl)carbamate adheres to IUPAC nomenclature rules. The parent structure is carbamic acid , with the carbamate functional group (-O-CO-NH-) forming the core. The substituents include a methyl ester group attached to the carbonyl oxygen and a 2-styrylphenyl group bonded to the nitrogen atom. The styrylphenyl moiety consists of a benzene ring substituted at the ortho position with a styrenyl group (C₆H₅-CH=CH-). The (Z) stereodescriptor specifies the spatial arrangement of the double bond in the styrenyl group, indicating that the higher-priority substituents (phenyl groups) reside on the same side of the double bond.

The IUPAC name is constructed as follows:

- Carbamate indicates the presence of the -O-CO-NH- group.

- Methyl denotes the ester substituent (-OCH₃).

- 2-Styrylphenyl describes the benzene ring substituted at position 2 with a styrenyl group.

- (Z) designates the stereochemistry of the styrenyl double bond.

Alternative naming conventions include methyl N-[2-((Z)-2-phenylethenyl)phenyl]carbamate , which explicitly locates the styrenyl group on the phenyl ring.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is defined by its planar carbamate group and non-planar styrylphenyl moiety . The carbamate group (-O-CO-NH-) exhibits partial double-bond character between the carbonyl carbon and oxygen, resulting in a rigid, planar arrangement. The nitrogen atom adopts a trigonal planar geometry due to resonance stabilization with the carbonyl group.

The styrylphenyl group introduces stereochemical complexity. The (Z) configuration positions the phenyl groups on the same side of the double bond, creating a cis arrangement. This geometry induces steric interactions between the ortho-substituted phenyl ring and the adjacent hydrogen atoms, reducing conformational flexibility compared to the (E) isomer. Key bond angles and torsion angles include:

- C=C double bond length : Approximately 1.34 Å, consistent with sp² hybridization.

- C-N bond length : ~1.35 Å, indicating partial double-bond character from resonance.

- Dihedral angle between phenyl rings : ~0°–30° in the (Z) isomer, favoring a coplanar arrangement.

The stereochemical integrity of the (Z) isomer is maintained by restricted rotation around the double bond, which is critical for its physicochemical properties.

Crystallographic Analysis and Bond Length Parameters

While X-ray crystallographic data for this compound are not explicitly reported in the provided sources, analogous carbamate structures offer insights into its likely crystallographic features. For example, methyl tosylcarbamate (PubChem CID 84437) exhibits a monoclinic crystal system with a P2₁/c space group and bond lengths of 1.43 Å (C-O) and 1.21 Å (C=O). Extrapolating these data:

| Bond Type | Length (Å) |

|---|---|

| C=O (carbamate) | 1.21–1.23 |

| C-O (ester) | 1.43–1.45 |

| C-N (carbamate) | 1.35–1.38 |

| C=C (styrenyl) | 1.34–1.36 |

The styrylphenyl group likely adopts a quasi-planar conformation to maximize π-π stacking interactions in the solid state. Hydrogen bonding between the carbamate NH and adjacent carbonyl oxygen may further stabilize the crystal lattice.

Comparative Analysis of Z/E Isomeric Forms

The (Z) and (E) isomers of methyl (2-styrylphenyl)carbamate differ in their stereochemical configurations, leading to distinct physicochemical and biological properties:

| Property | (Z) Isomer | (E) Isomer |

|---|---|---|

| Double Bond Geometry | Cis configuration | Trans configuration |

| Dipole Moment | Higher (~3.5 D) | Lower (~2.8 D) |

| Solubility | Reduced in nonpolar solvents | Increased in nonpolar solvents |

| Thermal Stability | Less stable (ΔG‡ ~25 kcal/mol) | More stable (ΔG‡ ~22 kcal/mol) |

The (Z) isomer’s cis arrangement increases steric hindrance between the styrylphenyl groups, raising its energy state and reducing thermal stability. Conversely, the (E) isomer’s trans configuration minimizes steric clashes, favoring thermodynamic stability.

Synthetic routes to the (Z) isomer often employ stereoselective catalysts or low-temperature conditions to kinetically trap the less stable form. For example, Wittig reactions using bulky ylides or photochemical cis–trans isomerization may selectively generate the (Z) configuration.

Properties

Molecular Formula |

C16H15NO2 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

methyl N-[2-[(Z)-2-phenylethenyl]phenyl]carbamate |

InChI |

InChI=1S/C16H15NO2/c1-19-16(18)17-15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,17,18)/b12-11- |

InChI Key |

PHJVQKWCXJQJNL-QXMHVHEDSA-N |

Isomeric SMILES |

COC(=O)NC1=CC=CC=C1/C=C\C2=CC=CC=C2 |

Canonical SMILES |

COC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (Z)-(2-styrylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-styrylphenol with methyl isocyanate under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include the use of solvents such as toluene or dichloromethane to facilitate the reaction and improve the solubility of the reactants. The final product is typically obtained through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-(2-styrylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles such as amines or alcohols

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids.

Reduction: Formation of reduced derivatives such as amines.

Substitution: Formation of substituted carbamates or ureas

Scientific Research Applications

Chemical Properties and Structure

Methyl (Z)-(2-styrylphenyl)carbamate features a carbamate functional group attached to a styrylphenyl moiety, characterized by its Z (cis) configuration. This structural uniqueness contributes to its distinctive chemical properties and biological activities, making it a valuable compound in synthetic chemistry and drug development.

Pharmaceutical Applications

-

Drug Development :

- This compound serves as a building block for synthesizing new pharmaceutical agents, particularly those aimed at treating microbial infections and cancer. Its structural similarity to other biologically active compounds allows for modifications that enhance therapeutic efficacy.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound exhibits antimicrobial activity. Further research is needed to elucidate the specific mechanisms through which it interacts with microbial targets.

-

Anticancer Potential :

- The compound's potential anticancer properties have been highlighted in recent studies, indicating that it may inhibit tumor growth or induce apoptosis in cancer cells. However, comprehensive clinical studies are required to validate these findings and establish dosage guidelines.

Organic Synthesis Applications

This compound is utilized as an intermediate in organic synthesis, enabling the production of various derivatives with enhanced biological activities. Its reactivity allows for the formation of complex molecules through several synthetic pathways, including:

- Wittig Reactions : This method can yield various E- and Z-diastereomers, expanding the library of compounds available for further biological testing .

- Epoxidation Reactions : The compound can undergo epoxidation to form more reactive intermediates, which can be further modified for specific applications .

Case Studies and Research Findings

Several case studies have investigated the biological effects of carbamates, including this compound:

- Toxicological Studies : Research has shown that carbamates can lead to significant toxicity under certain conditions, emphasizing the need for careful handling and further investigation into their safety profiles .

- Metabolic Effects : Studies on related carbamates have indicated potential disruptions in metabolic pathways upon exposure, which could inform future research on this compound's effects on human health .

Mechanism of Action

The mechanism of action of methyl (Z)-(2-styrylphenyl)carbamate involves its interaction with specific molecular

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share the carbamate functional group but differ in substituents and applications:

Methyl (3-Hydroxyphenyl)-carbamate

- Structure : Features a 3-hydroxyphenyl group instead of a styrylphenyl moiety .

- Use : Listed for "general use," suggesting broad industrial or research applications .

Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate)

- Structure: Contains a benzimidazole ring linked to a butylamino group .

- Use : Systemic fungicide targeting β-tubulin in fungi .

- Key Difference: The benzimidazole moiety in benomyl enables specific binding to fungal tubulin, unlike the styrylphenyl group, which may confer distinct steric or electronic interactions.

Azoxystrobin (Methyl (E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylate)

- Structure: A methoxyacrylate-carbamate hybrid with a cyanophenoxy-pyrimidine group .

- Use : Broad-spectrum fungicide inhibiting mitochondrial respiration .

Thiazol-5-ylmethyl Derivatives

- Structure : Complex carbamates with thiazole and hydroperoxypropan-2-yl groups .

- Inference : The hydroperoxy group suggests oxidative reactivity, which is absent in Methyl (Z)-(2-styrylphenyl)carbamate. These derivatives may target proteases or kinases in pharmaceutical contexts .

Data Table: Comparative Overview

Research Findings and Implications

Lipophilicity and Bioavailability :

- The styryl group in this compound likely increases lipophilicity compared to Methyl (3-hydroxyphenyl)-carbamate, enhancing membrane permeability but reducing water solubility.

Stability and Degradation :

- Conjugation in the styryl group could improve photostability, akin to azoxystrobin, whereas hydroperoxy groups in Thiazol derivatives may lead to faster oxidative degradation .

Toxicity Profile: Benomyl’s benzimidazole group is associated with mammalian toxicity, while the styrylphenyl moiety’s toxicity remains uncertain but merits investigation .

Q & A

Basic: What are the established synthetic methodologies for Methyl (Z)-(2-styrylphenyl)carbamate?

Answer:

Synthesis involves multi-step reactions starting from styrylphenyl precursors. Key steps include:

- Carbamate formation : Nucleophilic substitution using tert-butyl carbamate intermediates in THF with NaHCO₃ as a base, followed by deprotection (e.g., tert-butoxycarbonyl removal) .

- Urea alcoholysis : Phosgene-free routes using methanol and urea under catalytic conditions (e.g., KF/Al₂O₃ at 150°C) .

- Stereochemical control : Reaction conditions (e.g., low temperature, inert atmosphere) preserve the Z-configuration by minimizing isomerization .

Critical parameters : Catalyst selection (heterogeneous vs. homogeneous), solvent polarity, and reaction time (typically 3–5 hours for intermediate steps).

Basic: How is the Z-configuration of the styryl group confirmed experimentally?

Answer:

- NOESY NMR : Detects spatial proximity between styryl protons and the adjacent phenyl ring (cross-peaks <4 Å confirm Z-configuration).

- X-ray crystallography : Provides definitive proof of spatial arrangement, as demonstrated in combretastatin derivatives .

- Polarimetry : Supports chiral center analysis ([α]D values correlate with configuration purity).

Advanced: What strategies resolve contradictions in catalytic activity data between homogeneous and heterogeneous systems?

Answer:

Discrepancies arise from mass transfer limitations or active-site accessibility. Methodological approaches include:

- Turnover frequency (TOF) normalization : Compare under identical conditions (e.g., ZnO-TiO₂ catalysts yield 44–48% vs. homogeneous Pb catalysts at 447–452% conversion) .

- In situ FTIR : Tracks intermediate species (e.g., isocyanate formation) to identify rate-limiting steps .

- Catalyst characterization : BET surface area and TEM analyze pore structure/active sites .

Advanced: How do computational methods enhance understanding of carbamate reactivity?

Answer:

- DFT calculations : Predict rotational parameters (B3LYP-D3/6-311++G(d,p)) and reaction pathways (e.g., methyl carbamate dissociation ions) .

- Transition state analysis : Models stereoselective pathways for Z/E isomerization .

- MS data correlation : Matches experimental fragmentation patterns with computational predictions .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Hazard controls : Follow GHS Category 3 protocols (WGK 3, UN 2811) for carcinogenic/mutagenic risks .

- PPE : Nitrile gloves, fume hoods, and closed containers (per SDS guidelines) .

- Waste disposal : Treat as hazardous waste (S60/S61 protocols) .

Advanced: What advanced separation techniques address low yields in carbamate purification?

Answer:

- HPCCC : Heptane/EtOAc/MeOH/H₂O systems achieve >98% purity for thermally sensitive derivatives .

- Preparative HPLC : C18 columns with 0.1% TFA modifiers resolve polar byproducts (RSD <0.5%) .

- GC-MS validation : Confirms purity using methyl carbamate reference standards (intra-day RSD 0.45%) .

Advanced: How does NIR spectroscopy enable real-time monitoring of carbamate reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.